Cycloundeca-2,8-dien-1-one
Description
Cycloundeca-2,8-dien-1-one is a cyclic ketone featuring conjugated diene moieties at positions 2 and 6. These compounds often exhibit diverse applications, including larvicidal activity and roles in natural product chemistry .
Properties
CAS No. |
918410-84-1 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
cycloundeca-2,8-dien-1-one |
InChI |
InChI=1S/C11H16O/c12-11-9-7-5-3-1-2-4-6-8-10-11/h3,5,8,10H,1-2,4,6-7,9H2 |
InChI Key |
IAZDZGUYCFSWJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC=CC(=O)CCC=CC1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Cycloundeca-2,8-dien-1-one can be achieved through various synthetic routes. One common method involves the cyclization of linear precursors under specific reaction conditions. For instance, the compound can be synthesized by the cyclization of a suitable diene precursor in the presence of a Lewis acid catalyst . Industrial production methods often involve the extraction of the compound from natural sources, such as the essential oil of Zingiber zerumbet .
Chemical Reactions Analysis
Cycloundeca-2,8-dien-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the compound can yield alcohol derivatives. Typical reducing agents used are sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the double bond positions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Cycloundeca-2,8-dien-1-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various complex organic molecules.
Biology: The compound has been studied for its antimicrobial and anti-inflammatory properties.
Medicine: Research has shown potential anticancer effects, making it a candidate for drug development.
Industry: It is used in the production of fragrances and flavors due to its unique aroma.
Mechanism of Action
The biological effects of Cycloundeca-2,8-dien-1-one are primarily mediated through its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in inflammation and cancer . The compound also modulates the activity of nuclear factor-kappa B (NF-κB), a key regulator of immune response .
Comparison with Similar Compounds
Geranylacetone Derivatives (e.g., Compound 1f)
Key Similarities and Differences :
- Structure: Compound 1f (5,9-dimethyl-1-phenyl-3-(2-(3-phenylallylidene)hydrazinyl)deca-4,8-dien-1-one) shares a conjugated dienone backbone with Cycloundeca-2,8-dien-1-one but includes additional substituents (e.g., phenyl and hydrazinyl groups).
- Biological Activity: Compound 1f demonstrated superior larvicidal activity against Culex quinquefasciatus larvae (LD₅₀: 14.1 µg/mL) compared to geranylacetone (13.9% mortality at 100 µg/mL) . Unlike geranylacetone, which showed 53.1% ichthyotoxicity to Oreochromis mossambicus, compound 1f was non-toxic to non-target aquatic species, highlighting its selectivity .
2,5-Di(cyclopentylidene)cyclopentan-1-one
Key Comparisons :
- Physical Properties : This compound has a molar mass of 216.32 g/mol and exists as a powder, similar to many cyclic ketones .
- Stability : It is incompatible with strong oxidizers and decomposes into CO₂ and CO, a reactivity profile likely shared with this compound due to analogous conjugated systems .
- Toxicity Data: No toxicological information is available, contrasting with the well-documented safety profile of compound 1f .
(2E,8E)-Piperamide-C9:2
Research Findings and Implications
- Activity vs. Selectivity: Compound 1f’s high larvicidal activity and low non-target toxicity suggest that structural modifications (e.g., hydrazinyl groups) enhance selectivity, a strategy applicable to this compound optimization .
- Stability Challenges : The decomposition of 2,5-Di(cyclopentylidene)cyclopentan-1-one under oxidative conditions indicates that this compound may require stabilization for industrial applications .
- Natural vs. Synthetic : The ecological presence of (2E,8E)-Piperamide-C9:2 contrasts with synthetic analogs, highlighting opportunities to explore natural derivatives for reduced environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
